
Tetraacetylethylenediamine
Übersicht
Beschreibung
Tetraacetylethylenediamine is an organic compound with the chemical formula C₁₀H₁₆N₂O₄. It is a white crystalline solid commonly used as a bleach activator in laundry detergents and paper pulp. This compound is produced by the acetylation of ethylenediamine and plays a crucial role in enhancing the efficiency of bleaching agents at lower temperatures .
Wirkmechanismus
Target of Action
Tetraacetylethylenediamine (TAED) is primarily targeted towards “active oxygen” bleaching agents used in laundry detergents . These agents include sodium perborate, sodium percarbonate, sodium perphosphate, sodium persulfate, and urea peroxide . The role of TAED is to act as a bleach activator, enhancing the efficiency of these bleaching agents, particularly at lower temperatures .
Mode of Action
TAED interacts with its targets (active oxygen bleaching agents) by undergoing a process called perhydrolysis . In this process, TAED and hydrogen peroxide (released by the bleaching agents during the wash cycle) react to form peroxyacetic acid . Peroxyacetic acid is a more efficient bleach, allowing for effective bleaching even at lower temperatures, around 40°C (104°F) .
Biochemical Pathways
The key biochemical pathway involved in the action of TAED is perhydrolysis . In this process, TAED reacts with alkaline peroxide to release peracetic acid . The first perhydrolysis gives triacetylethylenediamine (TriAED), and the second gives diacetylethylenediamine (DAED) . This pathway allows for the efficient release of peracetic acid, a potent bleaching agent .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the case of TAED, we can consider its solubility and stability. TAED is a solid compound with a relatively low solubility in cool water (1 g/L at 20°C) . It dissolves rapidly in the washing liquor , which is crucial for its role as a bleach activator in laundry detergents.
Result of Action
The primary result of TAED’s action is the formation of peroxyacetic acid, a potent bleaching agent . This allows for effective bleaching and hygiene benefits at low wash temperatures . The use of TAED in detergents enables efficient removal of stains and dirt agents, even at low temperatures .
Action Environment
The action of TAED is influenced by environmental factors such as temperature and pH. The release of hydrogen peroxide by active oxygen bleaching agents is low at temperatures below 45°C (113°F) . The presence of taed allows for the formation of peroxyacetic acid, enabling efficient bleaching at lower temperatures, around 40°c (104°f) . The perhydrolysis process occurs in the field of pH 10-11 .
Biochemische Analyse
Biochemical Properties
Tetraacetylethylenediamine is an important component of laundry detergents that use “active oxygen” bleaching agents . These compounds release hydrogen peroxide during the wash cycle, but the release of hydrogen peroxide is low when these compounds are used in temperatures below 45 °C (113 °F) . This compound and hydrogen peroxide react to form peroxyacetic acid, a more efficient bleach, allowing lower temperature wash cycles, around 40 °C (104 °F) .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a bleach activator. It reacts with hydrogen peroxide to form peroxyacetic acid, a more efficient bleach . This reaction allows for lower temperature wash cycles, which can have various effects on cells
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide. The first perhydrolysis gives triacetylethylenediamine (TriAED) and the second gives diacetylethylenediamine (DAED) . This compound typically provides only two equivalents of peracetic acid, although four are theoretically possible .
Temporal Effects in Laboratory Settings
In the wash, this compound undergoes almost quantitative perhydrolysis to diacetylethylenediamine (DAED) and to peracetate . This provides efficient bleaching and hygiene benefits at low wash temperatures . The competitive hydrolysis of this compound limits its use in liquid detergents .
Vorbereitungsmethoden
Tetraacetylethylenediamine is synthesized through a two-step process. In the first step, ethylenediamine reacts with acetic acid to form diacetylethylenediamine and water. This reaction occurs in the presence of a dehydrating agent, such as butyl acetate or ethyl acetate, and the water generated is distilled out. In the second step, diacetylethylenediamine reacts with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid, to produce this compound .
Analyse Chemischer Reaktionen
Tetraacetylethylenediamine undergoes several types of chemical reactions, including perhydrolysis and hydrolysis. In the presence of alkaline peroxide, this compound undergoes perhydrolysis to form peracetic acid, which is a more efficient bleach. The first perhydrolysis step produces triacetylethylenediamine, and the second step produces diacetylethylenediamine . Common reagents used in these reactions include sodium perborate and sodium percarbonate. The major products formed from these reactions are peracetic acid and diacetylethylenediamine .
Wissenschaftliche Forschungsanwendungen
Tetraacetylethylenediamine has a wide range of scientific research applications. In chemistry, it is used as a bleach activator in laundry detergents, enabling efficient low-temperature bleaching. In biology and medicine, this compound is used in disinfectants due to its ability to form peracetic acid, which has bactericidal, virucidal, and fungicidal properties . In industry, this compound is used in the production of paper pulp and as an additive in various cleaning products .
Vergleich Mit ähnlichen Verbindungen
Tetraacetylethylenediamine is often compared with other bleach activators, such as sodium perborate and sodium percarbonate. Unlike these compounds, this compound is more efficient at lower temperatures, making it a preferred choice in modern laundry detergents. Similar compounds include diacetylethylenediamine and triacetylethylenediamine, which are intermediates in the perhydrolysis process of this compound .
This compound stands out due to its ability to enhance bleaching efficiency at lower temperatures and its wide range of applications in various fields.
Eigenschaften
IUPAC Name |
N-acetyl-N-[2-(diacetylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWYDHXPHLNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040752 | |
| Record name | Tetraacetylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraacetylethylenediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10543-57-4 | |
| Record name | Tetraacetylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraacetylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraacetylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethylenebis[N-acetylacetamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAACETYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P411ED0N2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetraacetylethylenediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
| Record name | Tetraacetylethylenediamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


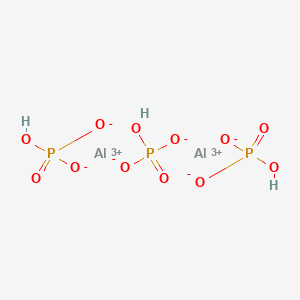




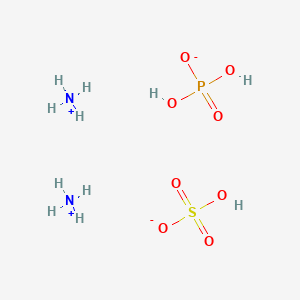
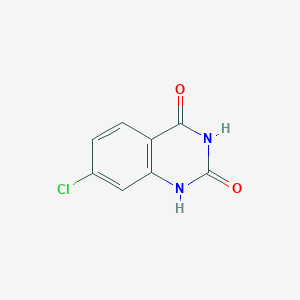


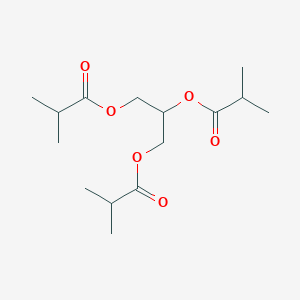
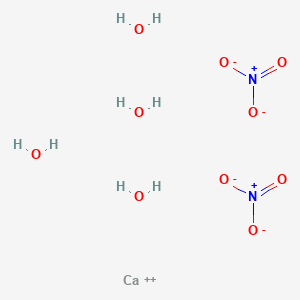
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)


